

Application Notes and Protocols for Utilizing Omphalotin A in Nematode Biology Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Omphalotin A*

Cat. No.: *B15560319*

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Introduction

Omphalotin A is a cyclic dodecapeptide originally isolated from the fungus *Omphalotus olearius*. It has demonstrated potent and selective nematicidal activity, particularly against plant-parasitic nematodes such as *Meloidogyne incognita* (root-knot nematode).^{[1][2]} Its efficacy against certain nematode species, coupled with lower toxicity to others like the free-living model organism *Caenorhabditis elegans*, makes it a valuable tool for studying nematode biology, neuromuscular function, and for the discovery of novel anthelmintic targets.^{[1][2]}

These application notes provide detailed protocols for the use of **Omphalotin A** in nematicidal assays, along with quantitative data to aid in experimental design and interpretation.

Data Presentation

Nematicidal Activity of Omphalotin A and Analogs

The following table summarizes the reported nematicidal activity of **Omphalotin A** and its analogs against various nematode species. This data is crucial for determining appropriate concentrations for in vitro and in vivo assays.

Compound	Nematode Species	Assay Type	Potency (LC50/LD90)	Exposure Time	Reference
Omphalotin A	Meloidogyne incognita	Mortality	LC50: 0.57 μ M	16 hours	[1]
Omphalotin A	Meloidogyne incognita	Mortality	LC50: 0.840 μ M	24 hours	[1]
Lentinulin A	Meloidogyne incognita	Mortality	LC50: 0.341 μ M	24 hours	[1]
Dendrothelin A	Meloidogyne incognita	Mortality	LC50: >3.0 μ M	24 hours	
Omphalotins E-I	Meloidogyne incognita	Mortality	LC50: 0.38 - 3.8 μ M	Not Specified	
Omphalotins E-I	Meloidogyne incognita	Mortality	LD90: 2 - 5 μ g/mL	Not Specified	[2]
Omphalotin A	Caenorhabditis elegans	Viability	Weakly active	Not Specified	[1]
Omphalotin A	Heterodera schachtii	Viability	Weakly active	Not Specified	[1]
Omphalotin A	Radopholus similis	Viability	Weakly active	Not Specified	[1]
Omphalotin A	Pratylenchus penetrans	Viability	Weakly active	Not Specified	[1]

Comparison with Commercial Nematicides

Compound	Nematode Species	Assay Type	Potency (LC50)	Exposure Time	Reference
Fluopyram	Meloidogyne incognita	Mortality	0.375 μ M	24 hours	[1]
Cadusafos	Meloidogyne incognita	Mortality	1.13 mg/L	48 hours	[3]
Emamectin benzoate	Meloidogyne incognita	Mortality	0.19 mg/L	48 hours	[3]

Experimental Protocols

Protocol 1: Preparation of Omphalotin A Stock and Working Solutions

Objective: To prepare **Omphalotin A** solutions for use in nematicidal assays.

Materials:

- **Omphalotin A** (solid)
- Dimethyl sulfoxide (DMSO)
- Sterile distilled water or appropriate buffer (e.g., M9 for *C. elegans*, sterile water for *M. incognita*)
- Sterile microcentrifuge tubes

Procedure:

- Stock Solution Preparation (e.g., 10 mM):
 - Due to its hydrophobic nature, **Omphalotin A** should be dissolved in DMSO to create a high-concentration stock solution.[\[4\]](#)
 - Calculate the required mass of **Omphalotin A** for the desired volume and concentration (Molecular Weight of **Omphalotin A**: ~1318.8 g/mol).

- Carefully weigh the **Omphalotin A** powder and dissolve it in the calculated volume of DMSO.
- Vortex thoroughly to ensure complete dissolution.
- Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Stored at -80°C, the stock solution is stable for up to 6 months.[5]
- Working Solution Preparation:
 - Thaw an aliquot of the **Omphalotin A** stock solution.
 - Prepare serial dilutions of the stock solution in the appropriate sterile aqueous medium (e.g., sterile water for *M. incognita* assays) to achieve the desired final concentrations for your experiment.
 - Important: Ensure the final concentration of DMSO in the assay medium is consistent across all treatments (including the vehicle control) and is at a level that does not affect nematode viability (typically $\leq 0.5\%$).

Protocol 2: In Vitro Mortality and Motility Assay with *Meloidogyne incognita* Second-Stage Juveniles (J2s)

Objective: To assess the nematicidal activity of **Omphalotin A** on *M. incognita* J2s.

Materials:

- *M. incognita* J2s (freshly hatched)
- **Omphalotin A** working solutions
- Vehicle control (sterile water with the same DMSO concentration as the working solutions)
- Positive control (e.g., a commercial nematicide like Fluopyram)
- Sterile 96-well microtiter plates
- Microscope

Procedure:

- Nematode Preparation:
 - Culture *M. incognita* on a suitable host plant (e.g., tomato, *Solanum lycopersicum*).
 - Extract egg masses from infected roots.
 - Hatch eggs in sterile water to obtain J2s. Collect freshly hatched J2s for the assay.^[6]
- Assay Setup:
 - Dispense a specific volume (e.g., 50 μ L) of your **Omphalotin A** working solutions, vehicle control, and positive control into the wells of a 96-well plate.
 - Prepare a suspension of *M. incognita* J2s in sterile water.
 - Add a specific number of J2s (e.g., 50-100) in a small volume (e.g., 50 μ L) to each well.
 - Each treatment should be replicated at least three times.
- Incubation:
 - Incubate the plate at a suitable temperature (e.g., 25-28°C) in the dark.
- Data Collection:
 - At predetermined time points (e.g., 16, 24, 48, and 72 hours), observe the nematodes under a microscope.
 - Mortality Assessment: Nematodes are considered dead if they are straight and do not respond to gentle probing with a fine needle or eyelash.
 - Motility Assessment: Score nematodes as motile or immotile (paralyzed).
 - Calculate the percentage of mortality or immobility for each treatment. Correct for control mortality using Abbott's formula if necessary.

Protocol 3: *C. elegans* Motility Assay

Objective: To evaluate the effect of **Omphalotin A** on the motility of *C. elegans*.

Materials:

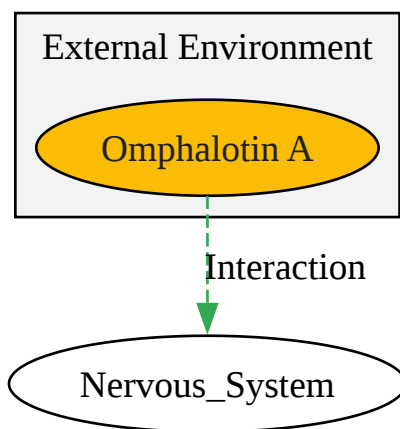
- Age-synchronized *C. elegans* population (e.g., L4 or young adults)
- **Omphalotin A** working solutions prepared in M9 buffer
- Vehicle control (M9 buffer with the same DMSO concentration)
- 96-well microtiter plate
- Automated worm tracker or microscope for manual counting

Procedure:

- Nematode Preparation:
 - Culture *C. elegans* (wild-type N2 strain) on NGM plates with *E. coli* OP50.
 - Synchronize the population to obtain a uniform developmental stage (e.g., via bleaching).
- Assay Setup:
 - Wash the synchronized worms off the NGM plates with M9 buffer.
 - Aliquot the worm suspension into the wells of a 96-well plate.
 - Add the **Omphalotin A** working solutions or vehicle control to the wells.
- Data Collection:
 - Thrashing Assay: Count the number of thrashes (a complete sinusoidal movement from one side to the other and back) per minute for a subset of worms in each well.
 - Automated Tracking: Use an automated worm tracker to quantify various motility parameters such as speed and frequency of body bends.

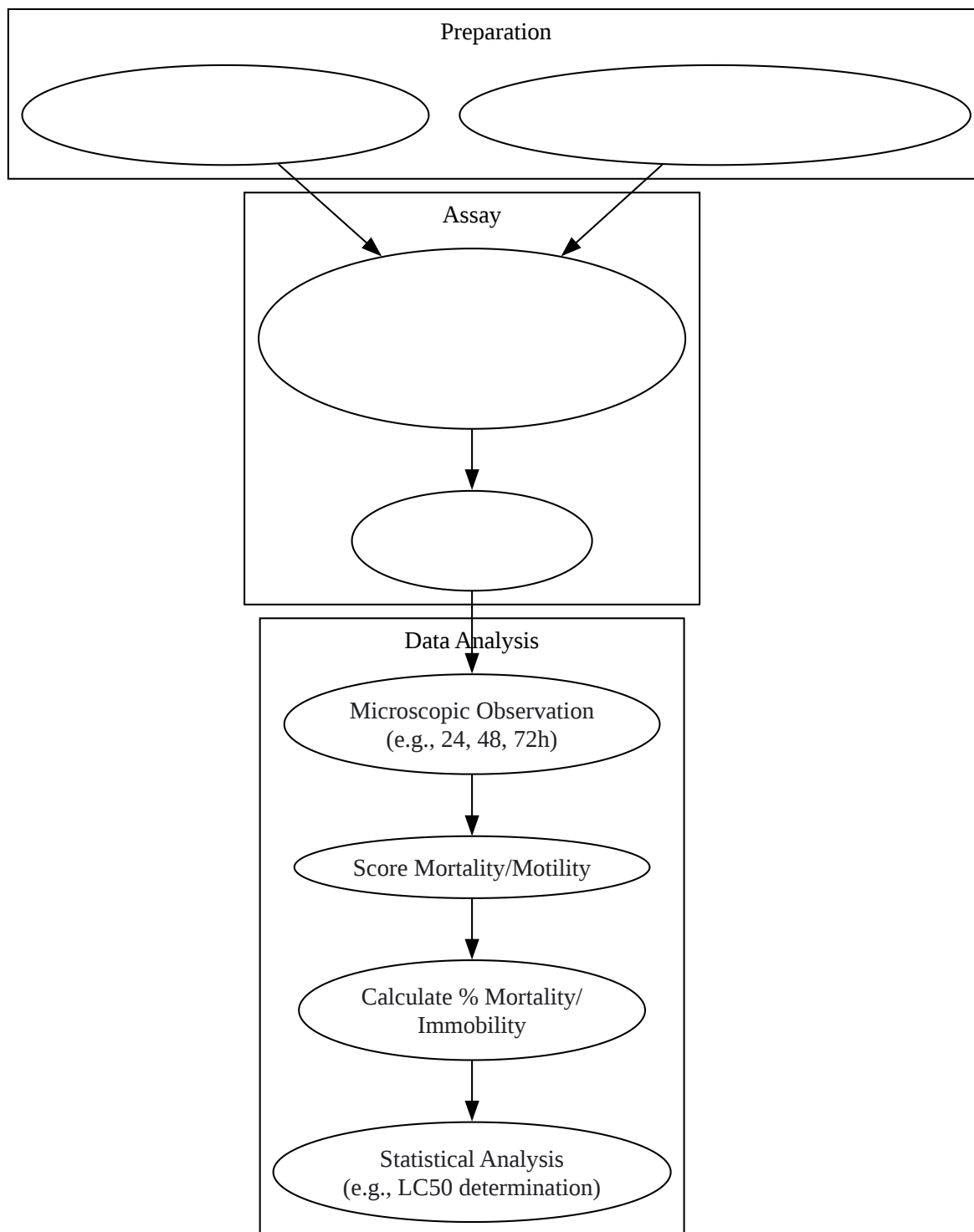
Visualizations

Signaling Pathway



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Experimental Workflow: In Vitro Nematicidal Assay



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Discussion and Troubleshooting

- Solubility: **Omphalotin A** is hydrophobic. Ensure it is fully dissolved in DMSO before preparing aqueous working solutions. Precipitation may occur at high concentrations in aqueous media.
- Nematode Stage: The susceptibility of nematodes to **Omphalotin A** may vary with their developmental stage. It is crucial to use a synchronized population for consistent results.
- Mechanism of Action: The precise molecular target and mechanism of action of **Omphalotin A** are currently unknown, although evidence suggests it acts on the neuromuscular system. [7][8][9] This makes it a particularly interesting tool for forward genetics screens to identify its target and potentially novel pathways involved in nematode neuromuscular function.
- Selectivity: The high selectivity of **Omphalotin A** for certain plant-parasitic nematodes over free-living nematodes like *C. elegans* presents an opportunity to investigate the biological differences that confer this specificity. Comparative studies using these organisms could reveal unique aspects of the target's presence, structure, or accessibility.[1]

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- To cite this document: BenchChem. [Application Notes and Protocols for Utilizing Omphalotin A in Nematode Biology Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15560319#using-omphalotin-a-as-a-tool-for-studying-nematode-biology]

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